molecular formula C5H2F9I B6595703 2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane CAS No. 428-68-2

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B6595703
CAS No.: 428-68-2
M. Wt: 359.96 g/mol
InChI Key: DMCRZIQQALSJMD-UHFFFAOYSA-N
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Description

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of organic compounds using elemental iodine or iodides. This process can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile (MeCN) and water (H₂O) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium hydroxide, and various reducing agents such as lithium triethylborohydride. Reaction conditions can vary but often involve mild temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alcohols, while reduction reactions can produce different fluorinated hydrocarbons.

Scientific Research Applications

2-Iodo-2-(trifluoromethyl)-1,1,1,4,4,4-hexafluorobutane has several scientific research applications, including:

Properties

IUPAC Name

1,1,1,4,4,4-hexafluoro-2-iodo-2-(trifluoromethyl)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F9I/c6-3(7,8)1-2(15,4(9,10)11)5(12,13)14/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCRZIQQALSJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681079
Record name 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428-68-2
Record name 1,1,1,4,4,4-Hexafluoro-2-iodo-2-(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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